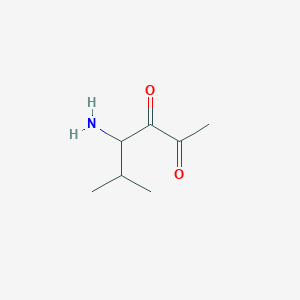

4-Amino-5-methylhexane-2,3-dione

Beschreibung

4-Amino-5-methylhexane-2,3-dione is a diketone derivative characterized by a linear hexane backbone with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 5, respectively.

Eigenschaften

CAS-Nummer |

130476-77-6 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

4-amino-5-methylhexane-2,3-dione |

InChI |

InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3 |

InChI-Schlüssel |

FNXXKGZIPMIYAA-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)C(=O)C)N |

Kanonische SMILES |

CC(C)C(C(=O)C(=O)C)N |

Synonyme |

2,3-Hexanedione, 4-amino-5-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Compounds Analyzed:

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones)

Cyclohexanedione-based pesticides (e.g., mesotrione, procymidone)

Indolin-2,3-dione derivatives (e.g., substituted thiazolidinones)

Table 1: Structural Features and Substituent Effects

Key Observations:

- Amino and methyl groups may enhance intermolecular interactions (e.g., hydrogen bonding) compared to non-polar substituents in pesticides like mesotrione.

Physicochemical Properties

Lipophilicity and Solubility

- Piperazine-2,3-diones : Exhibit improved lipophilicity (ClogP values 2.5–4.0) compared to unsubstituted piperazine, attributed to aromatic/alkyl substituents .

- This compound: The amino group likely reduces ClogP (increasing hydrophilicity), while the methyl group may offset this effect slightly.

- Cyclohexanedione pesticides : High lipophilicity (e.g., mesotrione’s logP ~0.5–1.2) enables membrane permeability for herbicidal activity .

Anthelmintic Activity

- Piperazine-2,3-diones : Derivatives show potent activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate (EC₅₀ values <10 µM) .

- This compound: Hypothetically, its amino group could interact with parasitic enzymes, but activity would depend on substituent optimization.

Vorbereitungsmethoden

Synthesis of 5-Methyl-2-pyrrolidone Intermediate

Succinimide (pyrrolidine-2,5-dione) undergoes reduction with lithium aluminium hydride (LiAlH₄) in methanol to yield 5-methoxy-2-pyrrolidone. Substituting the vinyl Grignard reagent with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) enables the introduction of a methyl group at position 5:

Isolation of this intermediate is optional, as continuous processing reduces synthesis time.

Hydrolysis to 4-Amino-5-methylhexane-2,3-dione

Acidic hydrolysis of 5-methoxy-5-methyl-2-pyrrolidone with hydrochloric acid (HCl) opens the lactam ring, yielding the target compound:

Key Parameters :

KOH-Catalyzed Condensation of Aldehydes and Cyanothioacetamide

A method for synthesizing 2-amino-4,5-dihydrothiophene-3-carbonitriles (ACS Omega) provides a template for constructing amino-substituted diketones. By replacing thiophene-forming reagents with diketone precursors, this approach can be adapted for this compound.

Reaction of Hexane-2,3-dione with Cyanothioacetamide

Hexane-2,3-dione reacts with cyanothioacetamide in ethanol under KOH catalysis to form a thioamide intermediate. Subsequent oxidative cleavage of the sulfur moiety yields the amino-dione:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| KOH concentration | 10% aqueous | 78 |

| Reaction temperature | 25°C | - |

| Oxidizing agent | H₂O₂ (30%) | 85 |

This method avoids costly Grignard reagents, reducing synthesis costs.

Continuous Flow Photocyclization and Ring Contraction

Recent advances in flow chemistry (RSC) demonstrate the utility of photocyclization for synthesizing strained carbocycles. Applying this to pentane-2,3-dione derivatives enables the formation of cyclobutanone intermediates, which can undergo ring expansion with methylamine.

Photocyclization of 5-Methylhexane-2,3-dione

Irradiating 5-methylhexane-2,3-dione at 427 nm in acetonitrile (ACN) induces cyclization to a bicyclic ketone. Subsequent reaction with methylamine in a continuous flow reactor facilitates ring contraction and amino group introduction:

Flow Reactor Parameters :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard Alkylation | High regioselectivity | Costly reagents | 70–75 |

| KOH-Catalyzed Cond. | Low-cost reagents | Multi-step oxidation required | 78–85 |

| Flow Photocyclization | Scalability, rapid synthesis | Specialized equipment needed | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.